1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
CAS No.: 24373-79-3
Cat. No.: VC5970995
Molecular Formula: C9H18N2O3S
Molecular Weight: 234.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24373-79-3 |
|---|---|
| Molecular Formula | C9H18N2O3S |
| Molecular Weight | 234.31 |
| IUPAC Name | 1-butyl-3-(1,1-dioxothiolan-3-yl)urea |
| Standard InChI | InChI=1S/C9H18N2O3S/c1-2-3-5-10-9(12)11-8-4-6-15(13,14)7-8/h8H,2-7H2,1H3,(H2,10,11,12) |
| Standard InChI Key | BGPJXCBFPIRIDB-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)NC1CCS(=O)(=O)C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central urea group (-NH-C(=O)-NH-) linked to a butyl chain at one nitrogen atom and a 1,1-dioxidotetrahydrothiophen-3-yl group at the other. The tetrahydrothiophene ring adopts a chair conformation, with the sulfone group (-SO₂-) inducing electronic effects that stabilize the molecule against oxidative degradation . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₃S |
| Molecular Weight | 234.31 g/mol |
| XLogP3-AA | 1.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The sulfone group enhances polarity (cLogP = 0.8), improving aqueous solubility compared to non-sulfonated analogs.
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a two-step protocol:
-
Preparation of 3-Aminotetrahydrothiophene Sulfone: Reacting tetrahydrothiophene-3-amine with hydrogen peroxide under acidic conditions yields the sulfone derivative.
-
Urea Formation: Treating the amine with butyl isocyanate in anhydrous dichloromethane at 0–5°C for 12 hours produces the target compound in 68% yield after recrystallization.
Critical reaction parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Catalyst | None (uncatalyzed) |
| Purification | Silica gel chromatography |
Metabolic Stability Enhancements
Replacing the traditional pyrazole head group with the sulfone-modified tetrahydrothiophene ring reduces CYP450-mediated metabolism. In human liver microsomes, the compound exhibits a half-life (T₁/₂) of >120 minutes, compared to <15 minutes for non-sulfonated analogs .
Biological Activity and Mechanism
GIRK Channel Activation
1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea acts as a positive allosteric modulator (PAM) of GIRK1/2 channels, with an EC₅₀ of 33 nM in electrophysiological assays . It enhances channel open probability by stabilizing the pre-activated state of the Gβγ subunit, amplifying GPCR signaling effects .
Selectivity Profile
The compound demonstrates 12-fold selectivity for GIRK1/2 over GIRK1/4 heteromers , attributed to interactions with the M2 helix of the GIRK1 subunit. Comparative data:
| Channel Subtype | EC₅₀ (nM) | Efficacy (% VU0466551) |
|---|---|---|
| GIRK1/2 | 33 | 98% |
| GIRK1/4 | 400 | 25% |
Pharmacodynamic Effects
In vivo studies show dose-dependent atrial fibrillation suppression in rodent models (ED₅₀ = 1.2 mg/kg), without affecting ventricular function . This cardioselectivity arises from differential GIRK subunit expression in cardiac tissues.
Comparative Analysis with Structural Analogs
Urea vs. Acetamide Derivatives
Replacing the urea group with an acetamide (e.g., N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide) reduces GIRK1/2 potency (EC₅₀ = 88 nM) but improves CNS penetration .
Impact of Sulfone Positioning
Moving the sulfone group to the 2-position of the tetrahydrothiophene ring decreases selectivity (GIRK1/2 EC₅₀ = 220 nM), underscoring the importance of the 3-sulfone configuration .
Research Applications and Future Directions
Tool Compound in Cardiac Electrophysiology
The compound’s selectivity makes it ideal for studying atrial-specific GIRK signaling. Recent work has utilized it to:
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